Thromboxane B3

Vue d'ensemble

Description

Le Thromboxane B3 est un membre de la famille des thromboxanes, qui sont des lipides biologiquement actifs dérivés de l'acide arachidonique. Le this compound est un analogue de la prostaglandine formé par la voie métabolique de la cyclooxygénase. Il est généré dans les plaquettes et les cellules endothéliales vasculaires et joue un rôle dans divers processus physiologiques, notamment l'agrégation plaquettaire et la vasoconstriction .

Applications De Recherche Scientifique

Le Thromboxane B3 a de nombreuses applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la voie de la cyclooxygénase et la synthèse des eicosanoïdes.

Biologie : Le this compound est étudié pour son rôle dans l'agrégation plaquettaire et la vasoconstriction, qui sont essentielles pour comprendre les maladies cardiovasculaires.

Médecine : La recherche sur le this compound contribue au développement d'agents thérapeutiques ciblant les voies du thromboxane pour traiter des affections comme la thrombose et l'hypertension.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs du thromboxane, qui sont des récepteurs couplés aux protéines G. Lors de la liaison, il active les voies de signalisation intracellulaires qui conduisent à l'agrégation plaquettaire et à la vasoconstriction. Les principales cibles moléculaires comprennent le récepteur du thromboxane et diverses molécules de signalisation en aval impliquées dans la régulation du tonus vasculaire et de la fonction plaquettaire .

Composés similaires :

Thromboxane A2 : Un puissant vasoconstricteur et agrégant plaquettaire, mais plus instable que le this compound.

Thromboxane B2 : Un métabolite stable du Thromboxane A2, présentant des activités biologiques similaires mais des profils de stabilité différents.

Unicité du this compound : Le this compound est unique en raison de sa formation à partir de l'acide eicosapentaénoïque, qui est dérivé de sources alimentaires comme l'huile de poisson. Cela le rend moins puissant que le Thromboxane A2 mais toujours biologiquement actif, contribuant à son rôle distinct dans la modulation des fonctions cardiovasculaires .

Mécanisme D'action

Target of Action

The primary targets of TXB3 are the Cyclooxygenase (COX) enzymes and Thromboxane Synthase (TXS) . These enzymes play a crucial role in the metabolic pathway of arachidonic acid (AA), a key component in the production of prostaglandin-like compounds . TXB3 is generated from AA in platelets and vascular endothelial cells through the catalysis of COX and TXS .

Mode of Action

TXB3 interacts with its targets (COX and TXS) to facilitate the conversion of AA into a prostaglandin-like compound . This interaction results in the formation of TXB3 in human platelets upon ingestion of eicosapentaenoic acid (C20: 5ω3) . Thromboxane acts by binding to any of the thromboxane receptors, G-protein-coupled receptors coupled to the G protein Gq .

Biochemical Pathways

The biochemical pathway affected by TXB3 is the cyclooxygenase (COX) metabolic pathway . This pathway is responsible for the conversion of arachidonic acid (AA) into various prostaglandin-like compounds . TXB3 is a product of this pathway, formed through the catalysis of COX and TXS .

Pharmacokinetics

It is known that txb3 is a chemically unstable lipid mediator , which may impact its bioavailability and half-life in the body.

Result of Action

The result of TXB3’s action is multifaceted. As a prostaglandin analog, it plays a role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is a vasoconstrictor and a potent hypertensive agent, and it facilitates platelet aggregation .

Action Environment

The action of TXB3 can be influenced by various environmental factors. For instance, the ingestion of eicosapentaenoic acid (C20: 5ω3) has been reported to lead to the formation of TXB3 in human platelets . Additionally, the balance of TXB3 with other prostaglandins in the body can impact its overall effect .

Analyse Biochimique

Biochemical Properties

Thromboxane B3 interacts with several enzymes and proteins. It is a product of the cyclooxygenase (COX) metabolic pathway, specifically derived from arachidonic acid . The enzymes involved in its synthesis include cyclooxygenase and thromboxane synthase . These interactions are crucial for the formation of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is known to augment cellular immune responses and inflammatory tissue injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to any of the thromboxane receptors, G-protein-coupled receptors coupled to the G protein Gq . This binding interaction leads to various cellular responses, including vasoconstriction and platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been reported that this compound is involved in critical events for ovulation and regulates extracellular PGE2 concentration for follicular development in the ovaries

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, Thromboxane inhibitors have been shown to prolong graft survival and improve graft function in animal models of rejection

Metabolic Pathways

This compound is involved in the cyclooxygenase (COX) metabolic pathway . It is derived from arachidonic acid, which is metabolized by the enzymes cyclooxygenase and thromboxane synthase to form this compound .

Transport and Distribution

It is known that this compound is generated from arachidonic acid in platelets and vascular endothelial cells , suggesting that it may be transported and distributed through these cells.

Subcellular Localization

Given that it is synthesized in platelets and vascular endothelial cells , it is likely that this compound is localized in these cells

Méthodes De Préparation

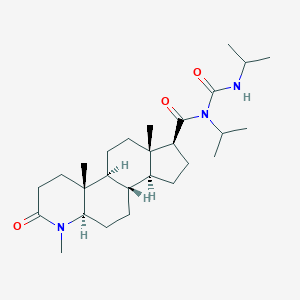

Voies de synthèse et conditions de réaction : Le Thromboxane B3 est synthétisé à partir de l'acide arachidonique par l'action des enzymes cyclooxygénase et thromboxane synthétase. Le processus implique la conversion de l'acide arachidonique en prostaglandine H2, qui est ensuite convertie en thromboxane A3 puis en this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction et la purification de l'acide arachidonique à partir de sources biologiques, suivie d'une conversion enzymatique à l'aide de la cyclooxygénase et de la thromboxane synthétase. Les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : Le Thromboxane B3 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents métabolites.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire d'autres composés biologiquement actifs.

Substitution : Le this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés comme agents réducteurs.

Réactifs de substitution : Divers réactifs organiques peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et carboxylés du this compound, qui présentent des activités biologiques distinctes .

Comparaison Avec Des Composés Similaires

Thromboxane A2: A potent vasoconstrictor and platelet aggregator, but more unstable than thromboxane B3.

Thromboxane B2: A stable metabolite of thromboxane A2, with similar biological activities but different stability profiles.

Uniqueness of this compound: this compound is unique due to its formation from eicosapentaenoic acid, which is derived from dietary sources like fish oil. This makes it less potent than thromboxane A2 but still biologically active, contributing to its distinct role in modulating cardiovascular functions .

Propriétés

Numéro CAS |

71953-80-5 |

|---|---|

Formule moléculaire |

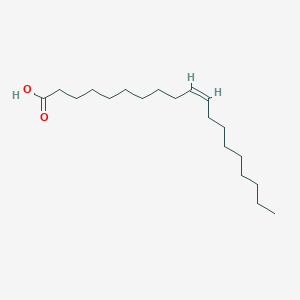

C20H32O6 |

Poids moléculaire |

368.5 g/mol |

Nom IUPAC |

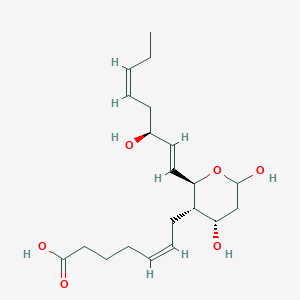

(E)-7-[4,6-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12+ |

Clé InChI |

OYPPJMLKAYYWHH-OHVJZDGFSA-N |

SMILES |

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

SMILES isomérique |

CC/C=C/CC(/C=C/C1C(C(CC(O1)O)O)C/C=C/CCCC(=O)O)O |

SMILES canonique |

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

Description physique |

Solid |

Synonymes |

thromboxane B3 TXB3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is TXB3 formed in the body?

A1: TXB3 is formed through the enzymatic metabolism of EPA. Following the release of EPA from membrane phospholipids, typically by phospholipase A2, it becomes a substrate for cyclooxygenase and subsequently thromboxane synthase, ultimately yielding TXA3. TXA3 is unstable and rapidly hydrolyzes to form TXB3. [, , , ]

Q2: How does dietary intake of EPA affect TXB3 levels?

A2: Dietary supplementation with EPA-rich sources, like fish oil, significantly elevates TXB3 levels in the body. This effect has been observed in various studies where participants consuming EPA demonstrated increased TXB3 production in platelets and higher urinary excretion of TXB3 metabolites. [, , , , , ]

Q3: What are the biological effects of TXB3 compared to TXB2?

A3: TXB3 is known to have significantly weaker pro-aggregatory effects on platelets compared to TXB2, which is a potent inducer of platelet aggregation. This difference arises from their different fatty acid precursors and has implications for their respective roles in cardiovascular health. [, , , , , ]

Q4: Does TXB3 have any other biological activities besides its effects on platelets?

A4: While the effects of TXB3 on platelet aggregation are well-documented, research on its other biological activities is ongoing. Studies suggest potential roles in inflammation modulation, possibly contributing to the beneficial effects observed with omega-3 fatty acid intake. [, , , ]

Q5: What analytical techniques are commonly used to detect and quantify TXB3?

A5: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for the identification and quantification of TXB3. This technique offers high sensitivity and specificity, allowing for accurate measurements in various biological samples. [, , , ]

Q6: Are there any alternative methods for analyzing TXB3?

A6: Besides GC/MS, other techniques like high-performance liquid chromatography coupled with enzyme-linked immunosorbent assay (HPLC/ELISA) have been developed for TXB3 analysis. These methods offer advantages in terms of sample preparation and throughput, making them suitable for specific research applications. [, , , ]

Q7: Can TXB3 levels serve as a marker for EPA intake and metabolism?

A7: Yes, TXB3 levels are considered a reliable marker for assessing EPA intake and metabolism. Studies have shown a direct correlation between dietary EPA consumption and increased TXB3 levels, indicating its role as a valuable biomarker. [, , , , ]

Q8: What are some future research directions for understanding TXB3 better?

A9: Future research should focus on: - Detailed characterization of TXB3 receptors and downstream signaling pathways. [] - Investigating the potential therapeutic applications of modulating TXB3 levels in specific diseases. [, , ] - Developing more efficient and cost-effective analytical methods for large-scale clinical studies. [, , ] - Exploring the interplay between TXB3 and other lipid mediators in health and disease. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

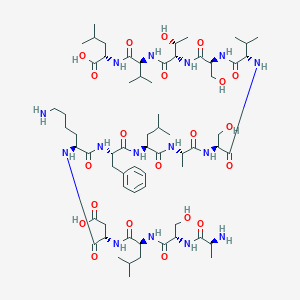

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)